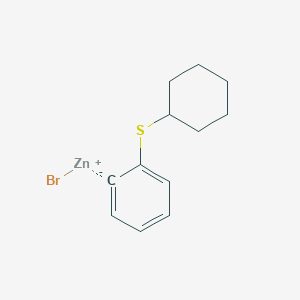
2-CyclohexylthiophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CyclohexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H15BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various coupling reactions, making it a valuable tool in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-CyclohexylthiophenylZinc bromide can be synthesized through the reaction of 2-cyclohexylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2-Cyclohexylthiophenyl bromide+Zn→2-CyclohexylthiophenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-CyclohexylthiophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organozinc compound in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Organoboron compounds, palladium catalysts, bases (e.g., potassium carbonate)
Conditions: Inert atmosphere, solvents like THF or toluene, temperatures ranging from room temperature to 80°C
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-CyclohexylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for the study of biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 2-CyclohexylthiophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets in these reactions are typically the electrophilic centers of the organoboron compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-PhenylthiophenylZinc bromide
- 2-CyclohexylphenylZinc bromide
- 2-CyclohexylthiophenylLithium
Uniqueness
2-CyclohexylthiophenylZinc bromide is unique due to its specific reactivity profile and stability under various reaction conditions. Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in cross-coupling reactions .
Propiedades
Fórmula molecular |
C12H15BrSZn |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
bromozinc(1+);cyclohexylsulfanylbenzene |
InChI |
InChI=1S/C12H15S.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HAIDGNFKMMTJPX-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)SC2=CC=CC=[C-]2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
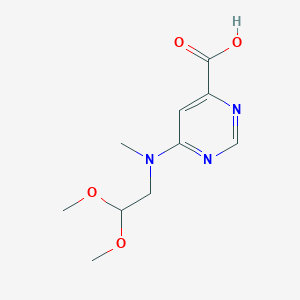
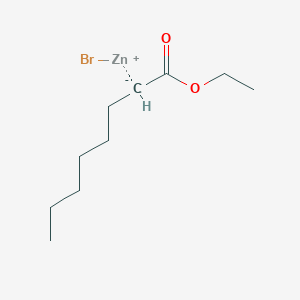
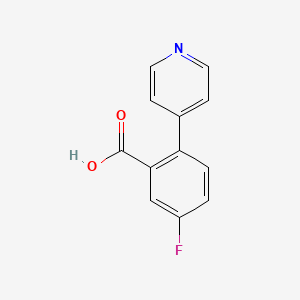

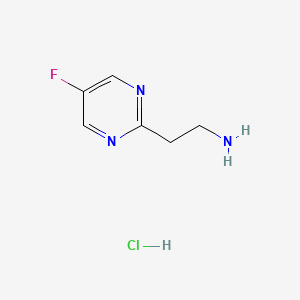
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
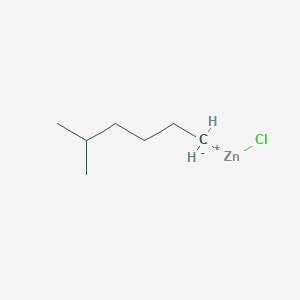
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
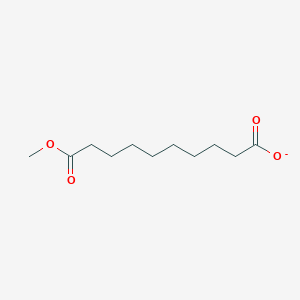
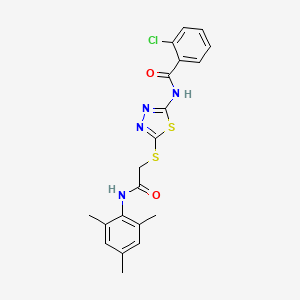
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
